molecular formula C6H10OS B6278442 2-sulfanylcyclohexan-1-one CAS No. 42904-05-2

2-sulfanylcyclohexan-1-one

Cat. No.: B6278442
CAS No.: 42904-05-2
M. Wt: 130.2
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Description

2-Sulfanylcyclohexan-1-one is an organic compound characterized by a cyclohexane ring with a sulfanyl (thiol) group and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-sulfanylcyclohexan-1-one typically involves the introduction of a thiol group into a cyclohexanone derivative. One common method is the nucleophilic substitution reaction where a suitable leaving group on the cyclohexane ring is replaced by a thiol group under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using cyclohexanone derivatives and thiol reagents. The reaction conditions are optimized to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 2-Sulfanylcyclohexan-1-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The thiol group can participate in substitution reactions to form thioethers.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or nitric acid are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Alkyl halides or other electrophiles are used in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Thioethers.

Scientific Research Applications

2-Sulfanylcyclohexan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-sulfanylcyclohexan-1-one involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The ketone group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

    2-Mercaptocyclohexanone: Similar structure but with different reactivity due to the position of the thiol group.

    Cyclohexanone: Lacks the thiol group, resulting in different chemical properties and applications.

    2-Thiocyclohexanol: Contains a hydroxyl group instead of a ketone, leading to different reactivity and uses.

Properties

CAS No.

42904-05-2

Molecular Formula

C6H10OS

Molecular Weight

130.2

Purity

85

Origin of Product

United States

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